Decamethylcyclopentasiloxane

Catalog No.
S525356
CAS No.
541-02-6
M.F
C10H30O5Si5
M. Wt
370.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decamethylcyclopentasiloxane

CAS Number

541-02-6

Product Name

Decamethylcyclopentasiloxane

IUPAC Name

2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane

Molecular Formula

C10H30O5Si5

Molecular Weight

370.77 g/mol

InChI

InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3

InChI Key

XMSXQFUHVRWGNA-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1.7X10-2 mg/L at 25 °C

Synonyms

Decamethylcyclopentasiloxane; Dekamethylcyklopentasiloxan; Cyclopentasiloxane, decamethyl-.

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C

The exact mass of the compound Decamethylcyclopentasiloxane is 370.094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.58e-08 min water, 1.7x10-2 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Humectant; Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Decamethylcyclopentasiloxane (CAS 541-02-6), commonly known as D5, is a cyclic volatile methylsiloxane (cVMS) characterized by its low viscosity, high volatility, and colorless, odorless liquid form. It serves two primary industrial roles: as a key monomer for the synthesis of high-molecular-weight silicone polymers via ring-opening polymerization and as a versatile emollient, carrier, and solvent in personal care products and industrial applications. Its distinct physical properties, such as a boiling point of 210 °C and a density of approximately 0.958 g/mL, dictate its performance and differentiate it from other cyclic and linear siloxanes.

Direct substitution of Decamethylcyclopentasiloxane (D5) with its closest analogs, Octamethylcyclotetrasiloxane (D4) and Dodecamethylcyclohexasiloxane (D6), is often unfeasible due to critical differences in physical properties and regulatory standing. These compounds exhibit a well-defined gradient in volatility and viscosity, where D5 possesses a balanced evaporation profile ideal for leave-on cosmetics and precision cleaning—faster than D6 but slower and less harsh than D4. More critically, global chemical regulations, such as EU REACH, impose different restrictions and classifications on D4, D5, and D6 due to varying environmental profiles, directly impacting market access and permissible applications. This regulatory divergence, combined with distinct performance characteristics, makes the choice of a specific cyclosiloxane a non-trivial decision driven by formulation requirements and end-market legality.

Defined Volatility Profile for Controlled Evaporation Applications

Decamethylcyclopentasiloxane (D5) exhibits a precisely intermediate volatility compared to its lower and higher ring-sized analogs, a critical factor for applications requiring controlled drying times. Its boiling point of 210°C is significantly higher than that of the more volatile Octamethylcyclotetrasiloxane (D4) at 175°C, and substantially lower than that of the slower-evaporating Dodecamethylcyclohexasiloxane (D6) at 245°C. This positions D5 as the preferred carrier fluid in applications like leave-on cosmetics, where D4 evaporates too quickly, and D6 leaves a heavier, longer-lasting residue.

Evidence DimensionBoiling Point (°C)
Target Compound Data210°C
Comparator Or BaselineOctamethylcyclotetrasiloxane (D4): 175°C; Dodecamethylcyclohexasiloxane (D6): 245°C
Quantified Difference35°C higher than D4; 35°C lower than D6
ConditionsAtmospheric pressure.

This specific boiling point directly translates to a 'medium' evaporation rate, which is essential for achieving the desired sensory feel and performance in many skin and hair care formulations.

Differentiated Regulatory Status Influencing Global Market Access

The regulatory landscape for cyclosiloxanes is a primary driver of procurement decisions. Under the EU's REACH regulation, Octamethylcyclotetrasiloxane (D4) is identified as a Persistent, Bioaccumulative, and Toxic (PBT) substance, while D5 is identified as very Persistent and very Bioaccumulative (vPvB). This has led to specific restrictions, with Regulation (EU) 2024/1328 extending restrictions for D4, D5, and D6 in many product categories, banning their placement on the market in concentrations ≥ 0.1% after June 6, 2026, with some derogations. The distinct classifications and evolving restrictions make D5 a different compliance choice compared to D4, impacting formulation strategies for products intended for the EU market.

Evidence DimensionEU REACH Annex XVII Substance Classification
Target Compound DataDecamethylcyclopentasiloxane (D5): Identified as vPvB (very Persistent, very Bioaccumulative).
Comparator Or BaselineOctamethylcyclotetrasiloxane (D4): Identified as PBT (Persistent, Bioaccumulative, and Toxic).
Quantified DifferenceDifferent hazard classifications (PBT vs. vPvB) leading to distinct risk management measures and regulatory scrutiny.
ConditionsAs per European Chemicals Agency (ECHA) assessments and Commission Regulation (EU) 2024/1328.

Choosing D5 over D4 can be a strategic decision to align with specific regulatory thresholds and avoid the more severe PBT classification, directly affecting a product's long-term viability in regulated markets.

Optimal Viscosity for Spreadability and a Light, Non-Greasy Feel

Decamethylcyclopentasiloxane (D5) has a low kinematic viscosity, typically around 4 cSt, which is higher than D4 (approx. 2 cSt) but lower than D6 (approx. 6 cSt). This specific viscosity is a key factor in its widespread use as an emollient, providing excellent spreadability and a characteristic silky, non-greasy feel on skin and hair. In formulations, it acts as a superior carrier for higher viscosity silicones or active ingredients, improving rub-in properties and reducing tackiness without the excessive thinness of D4 or the heavier feel of D6.

Evidence DimensionKinematic Viscosity (cSt at 25°C)
Target Compound Data~4 cSt
Comparator Or BaselineCyclotetrasiloxane (D4): ~2 cSt; Cyclohexasiloxane (D6): ~6 cSt
Quantified DifferenceApproximately 100% higher than D4; Approximately 33% lower than D6.
ConditionsStandard conditions (25°C).

This intermediate viscosity is crucial for achieving specific textural and sensory profiles in high-performance cosmetic and personal care products that cannot be replicated by simple substitution.

Carrier Fluid in Leave-On Cosmetics and Personal Care Products

The defined volatility and low viscosity of D5 make it an ideal choice for formulations like skin serums, lotions, antiperspirants, and hair conditioners. It provides a transient emollient effect, spreading active ingredients evenly before evaporating to leave a light, non-greasy finish. Its evaporation profile is slow enough to allow for application and blending but fast enough to avoid a heavy feel, a balance not achievable with D4 or D6.

Monomer for High-Purity Polydimethylsiloxane (PDMS) Synthesis

As a primary monomer, high-purity D5 is essential in the ring-opening polymerization process to produce high molecular weight silicone polymers. The choice between D4 and D5 as the starting cyclic can influence reaction kinetics and the final properties of the resulting polymer. D5 is frequently used in industrial processes where specific polymer characteristics are required for applications in sealants, elastomers, and medical-grade silicones.

Specialty Solvent for Industrial and Precision Cleaning

D5's properties, including its low surface tension and controlled evaporation, make it an effective solvent for precision cleaning of electronics and delicate mechanical parts. It can dissolve a range of contaminants without damaging sensitive substrates and evaporates without leaving a residue. Its use as a 'green' alternative to other solvents is driven by its specific physical characteristics, although this is tempered by evolving environmental regulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless volatile liquid; [Merck Index]

Color/Form

Colorless volatile liquid

Hydrogen Bond Acceptor Count

5

Exact Mass

370.09395673 Da

Monoisotopic Mass

370.09395673 Da

Boiling Point

210 °C

Flash Point

73 °C (163 °F) - closed cup

Heavy Atom Count

20

Density

0.9593 g/cu cm at 20 °C

LogP

8.03 (LogP)
log Kow = 8.06 (average of 8.03, 8.07 and 8.09 measurements)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

-38 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0THT5PCI0R

Related CAS

32625-53-9

GHS Hazard Statements

Aggregated GHS information provided by 328 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 93 of 328 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 235 of 328 companies with hazard statement code(s):;
H226 (86.38%): Flammable liquid and vapor [Warning Flammable liquids];
H361 (32.77%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (55.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (38.72%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Decamethylcyclopentasiloxane is a colorless liquid. It is slightly soluble in water. USE: Decamethylcyclopentasiloxane is an important commercial chemical that is used in antiperspirants, hair preparations, cosmetics and car wax products. It is also used to make silicone chemicals. EXPOSURE: Workers who use or produce decamethylcyclopentasiloxane may breathe in vapors or have direct skin contact. The general population is exposed through skin contact when using cosmetics, deodorants and car wax containing decamethylcyclopentasiloxane. Exposure can occur through inhalation from breathing in vapors from these products. Women receiving silicone breast implants may also be exposed to decamethylcyclopentasiloxane. If decamethylcyclopentasiloxane is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is expected to bind to soil particles or suspended particles. Decamethylcyclopentasiloxane is not expected to move through soil. It is expected to move into air from wet soils or water surfaces. However, binding to soil and suspended particles may slow this process. Decamethylcyclopentasiloxane is not expected to be broken down by microorganisms, but can be broken down by soil ingredients and it may build up in tissues of aquatic organisms. RISK: The potential for decamethylcyclopentasiloxane to produce toxic effects in humans has not been studied. Eye irritation was minimal in laboratory animals exposed to high dose. Damage to the lung and nasal passages was observed in laboratory animals repeatedly exposed to low-to-moderate levels of decamethylcyclopentasiloxane vapor. Enlarged livers were observed in laboratory animals repeatedly exposed to high levels of decamethylcyclopentasiloxane vapor. Neither infertility nor abortion were observed in laboratory animals following exposure to moderate-to-high levels of decamethylcyclopentasiloxane vapor prior to mating through pregnancy and delivery. No birth defects were observed in offspring. An increased risk of cancer was not observed in women receiving cosmetic breast implants, which may contain decamethylcyclopentasiloxane. The potential for decamethylcyclopentasiloxane to cause cancer has not been examined in laboratory animals. The potential for decamethylcyclopentasiloxane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.2 [mmHg]
0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer)

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

541-02-6
69430-24-6

Absorption Distribution and Excretion

To assess the fate of D5 absorbed from the skin in intact animals, (14)C-D5 was applied to the dorsal surface of male and female rats. Hair at the application site was clipped prior to application and the application site was covered with a non-occlusive elastic wrap. The study was designed to permit differentiation between D5 exhaled after absorption and D5 evaporating from the application site. After application of D5, the animals were transferred to metabolic cages for the collection of urine and feces. The majority (about 85%) of the applied (14)C-D5 volatilized from the skin. After 96 hr, 0.35% of the administered D5 remained at the application site and less than 1% of the applied (14)C-activity was recovered in urine and carcass with trace levels of (14)C-activity recovered in feces, CO2 traps, and tissues. The total amount of D5 absorbed was <1%.
Octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) are cyclic siloxanes used as chemical intermediates with some applications in consumer products. The in vitro percutaneous absorption of (14)C-D4 and (14)C-D5 was studied in flow-through diffusion cells. Single doses were applied neat and in antiperspirant formulations to dermatomed human skin for 24 hr. The majority of applied D4 and D5 (approximately 90%) volatilized before being absorbed. Only 0.5% of applied D4 was absorbed while the absorption of D5 (0.04%) was one order of magnitude lower. The largest percentage (>90%) of the absorbed D4 and D5 was found in the skin. The fate of D4 and D5 absorbed in the skin was studied in rat in vivo. A single dose of (14)C-D4 (10, 4.8 and 2 mg/sq cm) and (14)C-D5 (10 mg/sq cm) was topically applied inside a dosing chamber attached to the dorsal area. Rats were housed in metabolism cages up to 24 hr to enable collection of urine, feces, expired/escaped volatiles. The majority of applied D4 or D5 had volatilized from the skin surface. Less than 1.0% of the applied D4 and only 0.2% of applied D5 was absorbed with approximately 60% of absorbed D4 and 30% of absorbed D5 reaching systemic compartments. The amount absorbed into the skin decreased with time showing that residual D4 and D5 diffused back to the skin surface and continued to evaporate. Overall, a low tendency to pass through the skin into systemic compartments was demonstrated for both D4 (< or = 0.5% of applied dose) and D5 (<0.1% of applied dose).
Toxicokinetic studies were performed in rats after dosing by gavage with (14)C-D5 (single dose of 1000 mg/kg bw) dissolved in different vehicles (corn oil and simethicone fluid) and as a neat material. The carrier had a significant influence on the extent of absorption of (14)C-D5. After administration of neat D5, approximately 10% of the dose was absorbed from the gastrointestinal tract. Based on blood area under the curve (AUC), absorption increased after administration of D5 in corn oil and decreased after administration in simethicone fluid. Elimination half-lives for D5-associated radioactivity in blood ranged from 45 (simethicone) to 240 hr (corn oil), and were between 117 (neat) and 242 hr (simethicone) for parent D5. The radioactivity eliminated in the urine consisted entirely of polar metabolites of D5. Mass balance analysis indicated that approximately 60-80 % of the administered D5 was excreted unchanged in the feces, and up to 20% of administered D5 as water soluble metabolites in urine. Half of the systemically available D5 was eliminated as unchanged D5 in exhaled air. However, the kinetics and tissue distribution observed after oral dosing were qualitatively different from the distributions after inhalation or dermal exposures. Higher relative concentrations of D5 were noted in liver and spleen as compared to exposure to D5 by inhalation and dermal application.
Separate 77-d fish feeding studies were conducted on the cyclic volatile methylsiloxane (cVMS) chemicals octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane with the rainbow trout, Oncorhynchus mykiss, with the determination of biomagnification factor (BMF) and lipid-adjusted BMF (BMF(L)) values as the final experimental metrics. The studies used fish food concentrations of about 500 ug/g for exposure periods of 35 d, followed by a depuration period of 42 d with clean food. The fish tissue concentrations of D4 and D5 achieved empirical steady-state by day 21 in each study. By day 7 of exposure, total (14)C activity of both compounds had moved from the fish gastrointestinal (GI) tract into surrounding tissue. An absence of significant fish growth during the initial depuration phase allowed for measurement of empirical depuration rate constants (k2) independent of growth dilution for D4 and D5 of 0.035 and 0.040/d, respectively, corresponding to elimination half-lives of approximately 20d. These rate constants indicated that about 70-75% of steady-state was achieved during exposure in both studies, resulting in empirical steady-state BMF and BMF(L) values of 0.28 and 0.66 for D4, respectively, and 0.32 and 0.85 for D5, respectively. Kinetic modeling using simple first-order uptake and depuration dynamics produced good agreement with experimental data, with D4 and D5 assimilation efficiencies of 40% and 44%, respectively. Growth-corrected depuration rate constants modeled over the entire study data set indicated slower elimination kinetics for D4 (k2 of 0.007/d or half-life of 100 d) compared to D5 (k2 of 0.010/d or elimination half-life of 69 d). Kinetic BMFk values (i.e., k1/k2) for D4 and D5 were 1.7 and 1.3, respectively, with lipid-adjusted BMFk(L) values of 4.0 and 3.4, respectively.
For more Absorption, Distribution and Excretion (Complete) data for DECAMETHYLCYCLOPENTASILOXANE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Major metabolites of D5 were identified in urine collected from Fischer (F-344) rats administered ... (14)C-D5 orally and via intravenous injection ... The metabolites of D5 are as follows: Me(2)Si(OH)(2), MeSi(OH)(3), MeSi(OH)(2)OSi(OH)(3), MeSi(OH)(2)OSi(OH)(2)Me, MeSi(OH)(2)OSi(OH)Me(2), Me(2)Si(OH)OSi(OH)Me(2), Me(2)Si(OH)OSiMe(2)OSi(OH)Me(2), nonamethylcyclopentasiloxanol, and hydroxymethylnonamethylcyclopentasiloxane. No parent ... D5 was present in urine. The presence of certain metabolites such as ... Me(2)Si(OH)(2) ... clearly established the occurrence of demethylation at the silicon-methyl bonds. Metabolites of the linear siloxane are structurally different from that obtained for cyclic siloxane except for the commonly present Me(2)Si(OH)(2). Mechanistic pathways for the formation of the metabolites were proposed.

Wikipedia

Decamethylcyclopentasiloxane

Biological Half Life

Toxicokinetic studies were performed in rats after dosing by gavage with (14)C-D5 (single dose of 1000 mg/kg bw) dissolved in different vehicles (corn oil and simethicone fluid) and as a neat material. The carrier had a significant influence on the extent of absorption of (14)C-D5. ... Half of the systemically available D5 was eliminated as unchanged D5 in exhaled air. ...
Separate 77-d fish feeding studies were conducted on the cyclic volatile methylsiloxane (cVMS) chemicals octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane with the rainbow trout, Oncorhynchus mykiss, with the determination of biomagnification factor (BMF) and lipid-adjusted BMF (BMF(L)) values as the final experimental metrics. The studies used fish food concentrations of about 500 ug/g for exposure periods of 35 d, followed by a depuration period of 42 d with clean food. ... An absence of significant fish growth during the initial depuration phase allowed for measurement of empirical depuration rate constants (k2) independent of growth dilution for D4 and D5 of 0.035 and 0.040/d, respectively, corresponding to elimination half-lives of approximately 20d.

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient; Hair conditioning; Solvent

Methods of Manufacturing

Isolated from the hydrolysis product of dimethyldichlorosilane.
Acid hydrolysis of dimethyldichlorosilane gives a hydrolysate mixture of linear and cyclic polysiloxanes with decamethylcyclopentasiloxane as one cyclic component.

General Manufacturing Information

Wood Product Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Rubber Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Adhesive Manufacturing
Other (requires additional information)
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-: ACTIVE
Cyclomethicone is a generic name for several cyclic dimethyl polysiloxane compounds ... it refers not only to octamethylcyclotetrasiloxane (D4), but also to cyclotrisiloxane (D3), cyclopentasiloxane (D5), cyclohexasiloxane (D6), and cycloheptasiloxane (D7), i.e. compounds of the general formula (CH3)2n-(O)n-(Si)n where n = 3-7.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Kuroda A, Sakai K, Yahagi S, Mukawa T, Sato N, Nakamura N, Maezawa D, Masaki H, Banno T, Asakura K. Surface Structures of Cosmetic Standard Poly Methyl Methacrylate UV Evaluation Plates and their Influence on the in vitro Evaluation of UV Protection Abilities of Cosmetic Sunscreens. J Oleo Sci. 2019 Feb 1;68(2):175-182. doi: 10.5650/jos.ess18207. Epub 2019 Jan 17. PubMed PMID: 30651410.
2: Ghidotti M, Fabbri D, Torri C. Determination of linear and cyclic volatile methyl siloxanes in biogas and biomethane by solid-phase microextraction and gas chromatography-mass spectrometry. Talanta. 2019 Apr 1;195:258-264. doi: 10.1016/j.talanta.2018.11.032. Epub 2018 Nov 13. PubMed PMID: 30625541.
3: Helm JS, Nishioka M, Brody JG, Rudel RA, Dodson RE. Re: Measurement of endocrine disrupting and asthma-associated chemicals in hair products used by Black women. Environ Res. 2018 Dec 3. pii: S0013-9351(18)30611-X. doi: 10.1016/j.envres.2018.11.029. [Epub ahead of print] PubMed PMID: 30616861.
4: Guo J, Zhou Y, Zhang B, Zhang J. Distribution and evaluation of the fate of cyclic volatile methyl siloxanes in the largest lake of southwest China. Sci Total Environ. 2019 Mar 20;657:87-95. doi: 10.1016/j.scitotenv.2018.11.454. Epub 2018 Dec 4. PubMed PMID: 30530222.
5: Knudsmark Sjøholm K, Flyckt-Nielsen M, Bucheli TD, Mayer P. Thermodynamic assessment of (semi-)volatile hydrophobic organic chemicals in WWTP sludge - combining solid phase microextraction with non-target GC/MS. Environ Sci Process Impacts. 2018 Dec 12;20(12):1728-1735. doi: 10.1039/c8em00407b. PubMed PMID: 30357197.
6: Simoni E, Gentilin E, Candito M, Martini A, Astolfi L. Polydimethylsiloxanes biocompatibility in PC12 neuronal cell line. Colloids Surf B Biointerfaces. 2019 Jan 1;173:400-406. doi: 10.1016/j.colsurfb.2018.10.005. Epub 2018 Oct 6. PubMed PMID: 30321797.
7: Krenczkowska D, Mojsiewicz-Pieńkowska K, Wielgomas B, Cal K, Bartoszewski R, Bartoszewska S, Jankowski Z. The consequences of overcoming the human skin barrier by siloxanes (silicones) Part 1. Penetration and permeation depth study of cyclic methyl siloxanes. Chemosphere. 2018 Sep 27. pii: S0045-6535(18)31820-4. doi: 10.1016/j.chemosphere.2018.09.154. [Epub ahead of print] PubMed PMID: 30292575.
8: Xue X, Jia H, Xue J. Bioaccumulation of Methyl Siloxanes in Common Carp (Cyprinus carpio) and in an Estuarine Food Web in Northeastern China. Arch Environ Contam Toxicol. 2018 Sep 26. doi: 10.1007/s00244-018-0569-z. [Epub ahead of print] PubMed PMID: 30259079.
9: Costa Dos Reis L, Vidal L, Canals A. Determination of siloxanes in water samples employing graphene oxide/Fe(3) O(4) nanocomposite as sorbent for magnetic solid-phase extraction prior to GC-MS. J Sep Sci. 2018 Nov;41(22):4177-4184. doi: 10.1002/jssc.201800577. Epub 2018 Oct 10. PubMed PMID: 30239125.
10: Ito T, Kida C, Okada K, Ikeda J, Otomura K, Hayashi Y, Obata Y, Takayama K, Onuki Y. Nondestructive Monitoring of the Dispersion State of Titanium Dioxide Nanoparticles in Concentrated Suspensions Using Magnetic Resonance Imaging. Langmuir. 2018 Oct 9;34(40):12093-12099. doi: 10.1021/acs.langmuir.8b02410. Epub 2018 Sep 27. PubMed PMID: 30217112.
11: Tran TM, Tu MB, Vu ND. Cyclic siloxanes in indoor environments from hair salons in Hanoi, Vietnam: Emission sources, spatial distribution, and implications for human exposure. Chemosphere. 2018 Dec;212:330-336. doi: 10.1016/j.chemosphere.2018.08.101. Epub 2018 Aug 20. PubMed PMID: 30145424.
12: Vornanen-Winqvist C, Salonen H, Järvi K, Andersson MA, Mikkola R, Marik T, Kredics L, Kurnitski J. Effects of Ventilation Improvement on Measured and Perceived Indoor Air Quality in a School Building with a Hybrid Ventilation System. Int J Environ Res Public Health. 2018 Jul 5;15(7). pii: E1414. doi: 10.3390/ijerph15071414. PubMed PMID: 29976864; PubMed Central PMCID: PMC6068750.
13: Yang T, Xiong J, Tang X, Misztal PK. Predicting Indoor Emissions of Cyclic Volatile Methylsiloxanes from the Use of Personal Care Products by University Students. Environ Sci Technol. 2018 Dec 18;52(24):14208-14215. doi: 10.1021/acs.est.8b00443. Epub 2018 Jun 21. PubMed PMID: 29883108.
14: Sha B, Dahlberg AK, Wiberg K, Ahrens L. Fluorotelomer alcohols (FTOHs), brominated flame retardants (BFRs), organophosphorus flame retardants (OPFRs) and cyclic volatile methylsiloxanes (cVMSs) in indoor air from occupational and home environments. Environ Pollut. 2018 Oct;241:319-330. doi: 10.1016/j.envpol.2018.04.032. Epub 2018 May 26. PubMed PMID: 29843014.
15: Suga S, Suzuki M, Hanabusa K. Development of New D,L-Methionine-based Gelators. J Oleo Sci. 2018;67(5):539-549. doi: 10.5650/jos.ess17248. PubMed PMID: 29710040.
16: Coggon MM, McDonald BC, Vlasenko A, Veres PR, Bernard F, Koss AR, Yuan B, Gilman JB, Peischl J, Aikin KC, DuRant J, Warneke C, Li SM, de Gouw JA. Diurnal Variability and Emission Pattern of Decamethylcyclopentasiloxane (D(5)) from the Application of Personal Care Products in Two North American Cities. Environ Sci Technol. 2018 May 15;52(10):5610-5618. doi: 10.1021/acs.est.8b00506. Epub 2018 Apr 25. PubMed PMID: 29659257.
17: Rauert C, Shoieb M, Schuster JK, Eng A, Harner T. Atmospheric concentrations and trends of poly- and perfluoroalkyl substances (PFAS) and volatile methyl siloxanes (VMS) over 7 years of sampling in the Global Atmospheric Passive Sampling (GAPS) network. Environ Pollut. 2018 Jul;238:94-102. doi: 10.1016/j.envpol.2018.03.017. Epub 2018 Mar 13. PubMed PMID: 29547866.
18: Powell DE, Schøyen M, Øxnevad S, Gerhards R, Böhmer T, Koerner M, Durham J, Huff DW. Bioaccumulation and trophic transfer of cyclic volatile methylsiloxanes (cVMS) in the aquatic marine food webs of the Oslofjord, Norway. Sci Total Environ. 2018 May 1;622-623:127-139. doi: 10.1016/j.scitotenv.2017.11.237. Epub 2017 Dec 13. PubMed PMID: 29223074.
19: Wannaz C, Franco A, Kilgallon J, Hodges J, Jolliet O. A global framework to model spatial ecosystems exposure to home and personal care chemicals in Asia. Sci Total Environ. 2018 May 1;622-623:410-420. doi: 10.1016/j.scitotenv.2017.11.315. Epub 2017 Dec 13. PubMed PMID: 29220766.
20: Zhang C, Jiang S, Zhang W. Adsorptive performance of coal-based magnetic activated carbon for cyclic volatile methylsiloxanes from landfill leachate. Environ Sci Pollut Res Int. 2018 Feb;25(5):4803-4810. doi: 10.1007/s11356-017-0812-6. Epub 2017 Dec 3. PubMed PMID: 29198030.

Explore Compound Types